2-(methylsulfinyl)ethanamine
CAS No.: 49773-19-5
Cat. No.: VC3800166
Molecular Formula: C3H10ClNOS
Molecular Weight: 143.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49773-19-5 |
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Molecular Formula | C3H10ClNOS |
Molecular Weight | 143.64 g/mol |
IUPAC Name | 2-methylsulfinylethanamine |
Standard InChI | InChI=1S/C3H9NOS/c1-6(5)3-2-4/h2-4H2,1H3 |
Standard InChI Key | TWZPEKSMCMSPOB-UHFFFAOYSA-N |
SMILES | CS(=O)CCN |
Canonical SMILES | CS(=O)CCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
2-(Methylsulfinyl)ethanamine (CAS 60501-55-5) has the molecular formula C₃H₁₀ClNOS and a molecular weight of 143.636 g/mol . The sulfinyl group introduces chirality, with the sulfur atom acting as a stereocenter, enabling enantiomeric forms that may exhibit distinct biological activities. Key physicochemical parameters include:
Property | Value |
---|---|
Exact Mass | 143.017 g/mol |
Polar Surface Area (PSA) | 62.3 Ų |
LogP (Partition Coefficient) | 1.69 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
These properties suggest moderate hydrophobicity and significant polarity, facilitating solubility in polar solvents like water or ethanol . The compound’s stability under varying pH and temperature conditions remains under investigation.
Synthesis and Industrial Production
Synthetic Routes
While direct synthesis protocols for 2-(methylsulfinyl)ethanamine are sparsely documented, analogous methods for sulfonyl derivatives provide foundational insights. A patented approach for synthesizing 2-(methylsulfonyl)ethanamine hydrochloride involves:
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Alkylation: Reacting 2-chloroethylamine with sodium methyl mercaptide to form 2-(methylthio)ethanamine.
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Oxidation: Treating the sulfide intermediate with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to yield the sulfoxide .
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Salt Formation: Isolating the product as a hydrochloride salt using ethanol or diethyl ether as solvents .
For sulfinyl derivatives, oxidation must be carefully controlled to avoid over-oxidation to sulfonyl groups. Transition metal-free catalytic systems, such as N-heterocyclic carbene (NHC)-based potassium complexes, have shown promise in minimizing side reactions in analogous syntheses .
Industrial-Scale Considerations
Large-scale production requires optimization of:
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Stoichiometry: Maintaining a 1.1–1.3 molar ratio of oxidant to sulfide precursor.
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Temperature: Reactions typically proceed at 0–25°C to balance reaction rate and selectivity.
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Purification: Crystallization from ethanol/water mixtures enhances purity (>98% by HPLC) .
Compound | V600EBRAF Inhibition (%) | IC₅₀ (µM) |
---|---|---|
12e | 98.24 ± 0.44 | 0.84 |
12l | 98.75 ± 0.58 | 0.49 |
These compounds modulate cell cycle progression and induce apoptosis in cancer cells . The sulfinyl group in 2-(methylsulfinyl)ethanamine could similarly enhance membrane permeability or target engagement, warranting further exploration.
Antimicrobial and Anti-inflammatory Hypotheses
Sulfinyl-containing compounds often exhibit antimicrobial and anti-inflammatory effects due to their ability to:
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Disrupt microbial cell membranes via polar interactions.
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Inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) .
While specific studies on 2-(methylsulfinyl)ethanamine are lacking, its structural analogs support these hypothetical mechanisms.
Challenges and Future Directions
Synthesis Optimization
Current limitations include:
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Chiral Resolution: Separating enantiomers for stereospecific applications.
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Stability: Addressing decomposition under acidic or oxidative conditions.
Biological Profiling
Priority research areas include:
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In vitro Screening: Assessing cytotoxicity, antimicrobial activity, and kinase inhibition.
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Pharmacokinetics: Evaluating oral bioavailability and metabolic pathways.
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